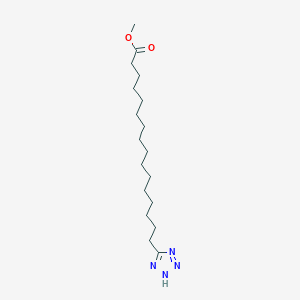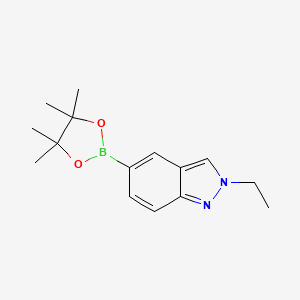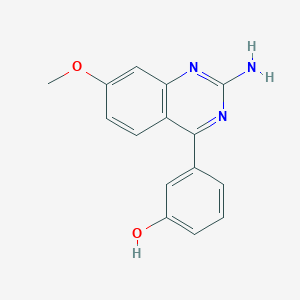
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol is a compound belonging to the quinazoline derivatives, which are known for their wide range of biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of cancer and other diseases .
Vorbereitungsmethoden
The synthesis of 3-(2-amino-7-methoxy-4-quinazolinyl)Phenol typically involves several steps. One common method includes the reaction of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization to form the quinazoline ring . Industrial production methods often employ microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency .
Analyse Chemischer Reaktionen
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline amines .
Wissenschaftliche Forschungsanwendungen
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(2-amino-7-methoxy-4-quinazolinyl)Phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival, thereby exerting its anticancer effects . The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
3-(2-amino-7-methoxy-4-quinazolinyl)Phenol can be compared with other quinazoline derivatives such as erlotinib, gefitinib, and lapatinib. These compounds share similar structural features but differ in their specific substituents and biological activities . For instance, erlotinib and gefitinib are well-known for their use in treating non-small cell lung cancer, while lapatinib is used for breast cancer . The unique combination of the amino and methoxy groups in this compound contributes to its distinct biological properties .
Eigenschaften
Molekularformel |
C15H13N3O2 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
3-(2-amino-7-methoxyquinazolin-4-yl)phenol |
InChI |
InChI=1S/C15H13N3O2/c1-20-11-5-6-12-13(8-11)17-15(16)18-14(12)9-3-2-4-10(19)7-9/h2-8,19H,1H3,(H2,16,17,18) |
InChI-Schlüssel |
ZTVVBBSHBGQZQO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=NC(=N2)N)C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


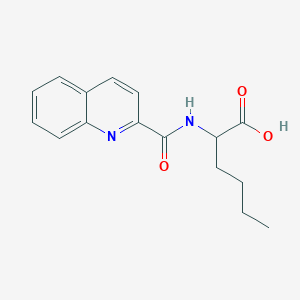
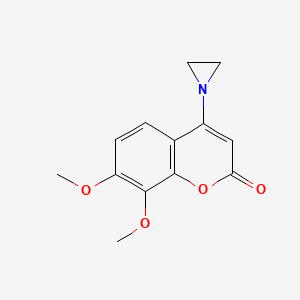
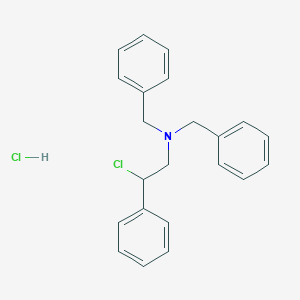
![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)
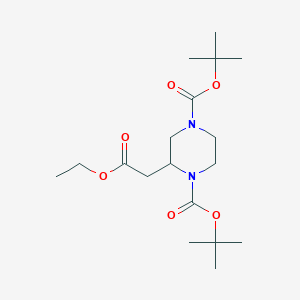
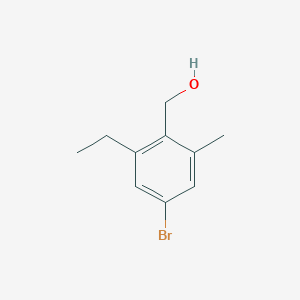
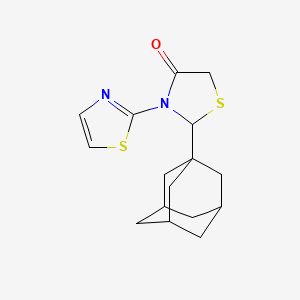
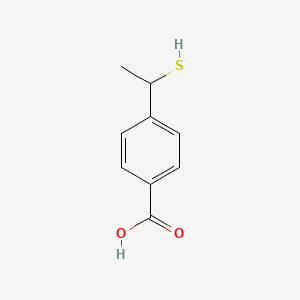

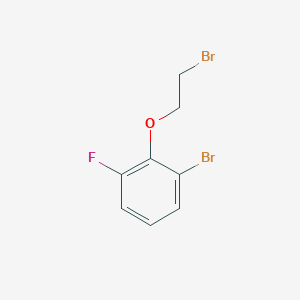
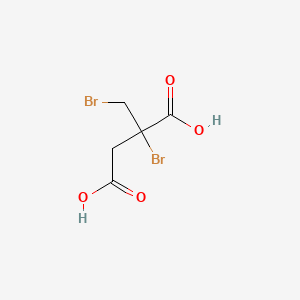
![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)
